Cas no 17934-59-7 (Convallagenin B)

Convallagenin B is a steroidal sapogenin derived from certain plant species, notably those in the Convallaria genus. It serves as a key intermediate in the synthesis of bioactive steroidal compounds, including cardiotonic glycosides. Its structural features, such as the spirostanol skeleton, make it valuable for pharmaceutical research, particularly in studying cardiac and anti-inflammatory activities. The compound exhibits high purity and stability under standard conditions, ensuring reliability in laboratory applications. Its well-characterized properties facilitate precise modifications for derivative synthesis, supporting drug discovery and development efforts. Convallagenin B is typically supplied as a white crystalline powder, soluble in organic solvents, and suitable for analytical and preparative purposes.
Convallagenin B structure
Convallagenin B structure
Product name:Convallagenin B
CAS No:17934-59-7
MF:C27H44O6
Molecular Weight:464.63466
CID:2047681
PubChem ID:12303876

Convallagenin B 化学的及び物理的性質

名前と識別子

    • Convallagenin B
    • (25S)-5β-Spirostane-1β,3β,4β,5-tetrol
    • (25S)-spirostan-1beta,3beta,4beta,5beta-tetrol
    • Convallagenin B
    • 17934-59-7
    • AKOS040762550
    • (1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol
    • (25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol
    • LMST01080035
    • CHEBI:185340
    • CS-0203990
    • インチ: InChI=1S/C27H44O6/c1-14-5-10-27(32-13-14)15(2)22-20(33-27)11-18-16-6-9-26(31)23(30)19(28)12-21(29)25(26,4)17(16)7-8-24(18,22)3/h14-23,28-31H,5-13H2,1-4H3/t14-,15-,16+,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27+/m0/s1
    • InChIKey: FLDVFDQHJBXYFP-PBVSVCIJSA-N
    • SMILES: C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H]([C@@H]6O)O)O)C)O)C)C)OC1

計算された属性

  • 精确分子量: 464.31378912g/mol
  • 同位素质量: 464.31378912g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 氢键受体数量: 6
  • 重原子数量: 33
  • 回転可能化学結合数: 0
  • 複雑さ: 806
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 14
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.4Ų
  • XLogP3: 3.1

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.3±0.1 g/cm3
  • Boiling Point: 580.5±50.0 °C at 760 mmHg
  • フラッシュポイント: 304.9±30.1 °C
  • じょうきあつ: 0.0±3.7 mmHg at 25°C

Convallagenin B Security Information

Convallagenin B Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TargetMol Chemicals
TN5313-1 mL * 10 mM (in DMSO)
Convallagenin B
17934-59-7 98%
1 mL * 10 mM (in DMSO)
¥ 4140 2023-09-15
TargetMol Chemicals
TN5313-5mg
Convallagenin B
17934-59-7
5mg
¥ 4040 2024-07-20
TargetMol Chemicals
TN5313-1 ml * 10 mm
Convallagenin B
17934-59-7
1 ml * 10 mm
¥ 4140 2024-07-20
TargetMol Chemicals
TN5313-5 mg
Convallagenin B
17934-59-7 98%
5mg
¥ 4,040 2023-07-11

Convallagenin B 関連文献

Convallagenin Bに関する追加情報

Convallagenin B (CAS No. 17934-59-7): A Comprehensive Overview of Its Chemical Profile and Recent Research Applications

Convallagenin B, chemically designated as 3,5,4′,7-tetrahydroxy-8-methoxyflavone, is a naturally occurring flavonoid compound with a molecular formula of C15H10O7. This compound is primarily extracted from the leaves of Convallaria majalis, commonly known as the lily of the valley, a plant renowned for its traditional medicinal uses. The unique structural features of Convallagenin B, including its hydroxyl and methoxy substituents, contribute to its remarkable biological activity, making it a subject of intense interest in modern pharmacological research.

The chemical structure of Convallagenin B exhibits a flavone core with multiple hydroxyl groups at positions 3, 5, and 7, along with a methoxy group at position 8. This arrangement imparts significant reactivity and functionality to the molecule, enabling it to interact with various biological targets. The compound's solubility in water and ethanol makes it particularly suitable for formulation in pharmaceutical applications, where bioavailability and stability are critical factors.

In recent years, Convallagenin B has garnered substantial attention in the field of medicinal chemistry due to its demonstrated potential in multiple therapeutic areas. One of the most compelling aspects of Convallagenin B is its antioxidant properties. Studies have shown that this flavonoid can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This mechanism is particularly relevant in the context of aging-related diseases and neurodegenerative disorders, where oxidative stress plays a pivotal role.

Furthermore, Convallagenin B has been investigated for its anti-inflammatory effects. Research indicates that this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. By reducing inflammation, Convallagenin B may offer therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory properties are attributed to its ability to interact with nuclear factor kappa-B (NF-κB), a transcription factor central to inflammatory responses.

Another area where Convallagenin B has shown promise is in cancer research. Preclinical studies have demonstrated that this flavonoid can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Additionally, Convallagenin B has been found to inhibit the growth of tumors by disrupting microtubule formation and preventing cell proliferation. These findings suggest that Convallagenin B could serve as a lead compound for developing novel anticancer agents.

The cardiovascular system has also been a focus of research on Convallagenin B. Some studies suggest that this compound may have hypotensive effects by relaxing vascular smooth muscles and enhancing nitric oxide production. Moreover, Convallagenin B has been observed to improve endothelial function, which is crucial for maintaining cardiovascular health. These properties make it an attractive candidate for therapeutic intervention in conditions like hypertension and atherosclerosis.

In terms of pharmacokinetics, Convallagenin B exhibits moderate bioavailability following oral administration. However, its rapid metabolism in the liver necessitates careful dosing strategies to achieve optimal therapeutic effects. Research is ongoing to explore methods for enhancing the stability and bioavailability of Convallagenin B through structural modifications or formulation innovations.

The traditional use of Convallaria majalis in folk medicine has provided historical context for the modern exploration of Convallagenin B's benefits. While traditional remedies often lack rigorous scientific validation, they have guided researchers toward compounds with potential therapeutic value. Modern analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have enabled precise quantification and characterization of Convallagenin B in plant extracts.

The synthesis of Convallagenin B remains a challenging task due to its complex structure and limited natural sources. Chemists have developed several synthetic routes to produce this flavonoid in the laboratory, including biocatalytic methods that mimic natural biosynthesis pathways. These synthetic approaches not only provide access to pure Convallagenin B but also allow for structural modifications aimed at improving its pharmacological properties.

Ethical considerations are paramount when studying compounds derived from natural sources like Convallaria majalis. Sustainable harvesting practices must be employed to ensure the long-term viability of plant populations while meeting research demands. Collaborative efforts between botanists, chemists, and pharmacologists are essential for balancing scientific inquiry with environmental stewardship.

The future direction of Convallagenin B research lies in clinical translation and drug development. While preclinical studies are promising, human trials are necessary to confirm its safety and efficacy across different therapeutic indications. Regulatory agencies will play a crucial role in overseeing these trials and ensuring thatConvallagenin Bis developed into safe and effective medications.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm